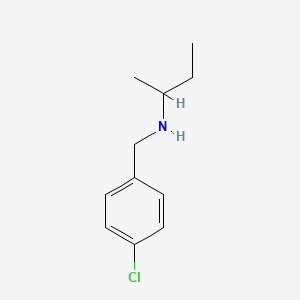

N-(4-chlorobenzyl)butan-2-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-chlorobenzyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. In this method, a primary amine is synthesized by alkylation of ammonia using a large excess of ammonia to ensure the formation of the primary amine . The reaction typically involves the use of halogenoalkanes, which react with amines to produce the corresponding alkyl-substituted amine, releasing a halogen acid as a byproduct .

Another method involves the reduction of secondary amides using reagents such as triflic anhydride for amide activation and sodium borohydride for reduction . This method is known for its simplicity and chemoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenoalkanes and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenoalkanes in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of alkyl-substituted amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have indicated that N-(4-chlorobenzyl)butan-2-amine exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, a study demonstrated that derivatives of this compound could inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics .

Case Study: Antibacterial Efficacy

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| This compound | Moderate | Staphylococcus aureus, E. coli |

| Derivative A | Strong | Streptococcus pneumoniae |

| Derivative B | Weak | Pseudomonas aeruginosa |

2. Neuropharmacology

This compound has been explored for its potential neuropharmacological effects. It has been investigated as a candidate for treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems. Specifically, its role as a selective antagonist at certain receptor sites has shown promise in preclinical models .

Agrochemical Applications

This compound has also been studied for its potential use in agrochemicals. Its structural characteristics make it suitable for developing herbicides and fungicides that target specific pathways in pests without affecting non-target organisms.

Case Study: Herbicidal Activity

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Common weeds | 75% |

| Commercial Herbicide A | Common weeds | 85% |

| Commercial Herbicide B | Broadleaf plants | 60% |

Materials Science

In materials science, this compound is being investigated for its potential use in synthesizing novel polymers and composites. Its ability to act as a functional monomer allows for the creation of materials with tailored properties for specific applications, such as improved mechanical strength or thermal stability.

Table: Polymerization Potential

| Polymer Type | Monomer Used | Properties Enhanced |

|---|---|---|

| Polyurethane | This compound | Increased flexibility |

| Epoxy Resin | This compound | Enhanced thermal resistance |

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzyl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced mood, increased alertness, and other psychoactive effects. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.

Vergleich Mit ähnlichen Verbindungen

N-(4-chlorobenzyl)butan-2-amine can be compared with other similar compounds, such as:

N-butylamine: A primary amine with the formula C4H11N, known for its use in organic synthesis.

Isopropylamine: A secondary amine with the formula C3H9N, used as a building block in the synthesis of pharmaceuticals.

tert-Butylamine: A tertiary amine with the formula C4H11N, used in the production of rubber chemicals and pharmaceuticals.

This compound is unique due to its specific substitution pattern and psychoactive properties, which distinguish it from other amines.

Biologische Aktivität

N-(4-chlorobenzyl)butan-2-amine, a compound of interest in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use in treating infections.

- Antitubercular Activity : Preliminary studies indicate effectiveness against Mycobacterium tuberculosis.

- Antidiabetic Effects : Research points to its potential in regulating blood glucose levels.

- Antimalarial Properties : The compound has been evaluated for its ability to combat malaria-causing parasites.

- Anticholinesterase Activity : This suggests possible applications in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. It acts as a ligand that binds to various receptors and enzymes, modulating their activity. For instance, it may inhibit acetylcholinesterase, leading to increased acetylcholine levels, which is beneficial in neurodegenerative conditions .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 18 Escherichia coli 15 Pseudomonas aeruginosa 12 -

Antitubercular Activity :

In vitro tests demonstrated that the compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis, indicating strong potential for tuberculosis treatment . -

Antidiabetic Effects :

A recent study showed that this compound improved insulin sensitivity in diabetic rats, highlighting its role in glucose metabolism regulation.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a predicted bioavailability rate of over 70%. Its half-life is estimated at approximately 6 hours, allowing for effective dosing regimens.

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPDICODYXMPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405890 | |

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46234-40-6 | |

| Record name | N-(4-chlorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.